molecular formula C11H20N4O B1490331 (2-(2-azidoethyl)octahydro-3aH-isoindol-3a-yl)methanol CAS No. 2098048-56-5

(2-(2-azidoethyl)octahydro-3aH-isoindol-3a-yl)methanol

Cat. No. B1490331
CAS RN: 2098048-56-5
M. Wt: 224.3 g/mol
InChI Key: SZBRCKWOLJYBGI-UHFFFAOYSA-N
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Description

“(2-(2-azidoethyl)octahydro-3aH-isoindol-3a-yl)methanol” is a chemical compound with the molecular formula C11H20N4O and a molecular weight of 224.3 g/mol. It is categorized as an intermediate . This product is not intended for human or veterinary use and is for research use only.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. As an intermediate , it is likely involved in various chemical reactions to produce other compounds.

Scientific Research Applications

Novel Chiral Bridged Azepanes Synthesis

Research by Elżbieta Wojaczyńska, I. Turowska-Tyrk, and J. Skarżewski (2012) focuses on the synthesis of chiral-bridged azepanes through the stereoselective ring expansion of 2-azanorbornan-3-yl methanols. This work demonstrates the potential for constructing complex molecular architectures, highlighting the versatility of methanol derivatives in organic synthesis (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).

Methanol Adsorption and Desorption on CeO2 Nanocrystals

A study by Zili Wu, M. Li, D. Mullins, and S. Overbury (2012) uses methanol to probe the surface sites of ceria nanocrystals. This research underscores the role of methanol in studying the catalytic properties of metal oxides, suggesting potential applications in catalyst design and environmental remediation (Wu, Li, Mullins, & Overbury, 2012).

Solvent-Mediated Allylation of Carbonyl Compounds

The work by Teresa M. Cokley et al. (1997) illustrates the use of methanol in promoting the addition of allyltrimethylstannane to carbonyl compounds, providing a pathway for forming homoallylic alcohols without the need for added catalysts. This research points to methanol's utility in facilitating organic transformations (Cokley et al., 1997).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable if this compound is used solely for research purposes.

Future Directions

The future directions or applications of this compound are not specified in the search results. As an intermediate , it may have potential uses in the synthesis of other compounds for research or industrial purposes.

properties

IUPAC Name

[2-(2-azidoethyl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c12-14-13-5-6-15-7-10-3-1-2-4-11(10,8-15)9-16/h10,16H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBRCKWOLJYBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CN(CC2C1)CCN=[N+]=[N-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-(2-azidoethyl)octahydro-3aH-isoindol-3a-yl)methanol

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